1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTOGFSIIZTTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one typically involves the bromination of 4-tert-butylpyridine followed by a reaction with ethanone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process. Industrial production methods may involve more scalable processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets are subject to ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one (CAS: 1060810-24-3)
- Molecular Formula: C₈H₈BrNO
- Molecular Weight : 214.06 g/mol
- Key Differences: Substituents: Replaces the tert-butyl group with a methyl group at the 6-position and bromine at the 4-position. Applications: Likely used in similar synthetic pathways but with altered reaction kinetics due to reduced steric bulk .
1-(6-Methylpyridin-2-yl)ethan-1-one (CAS: 6940-57-4)
- Molecular Formula: C₈H₉NO
- Molecular Weight : 135.16 g/mol
- Key Differences :
- Substituents: Lacks both bromine and tert-butyl groups, featuring only a methyl group at the 6-position.
- Electronic Properties: The absence of bromine diminishes electron-withdrawing effects, altering its behavior in cross-coupling reactions.
- Solubility: Likely more soluble in polar solvents compared to brominated analogs .
Heterocyclic Variants
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS: 123418-66-6)
- Molecular Formula : C₆H₄BrClOS
- Molecular Weight : 239.52 g/mol
- Key Differences: Core Structure: Replaces pyridine with a thiophene ring, introducing sulfur’s electron-rich character. Reactivity: Thiophene’s aromaticity and sulfur atom facilitate electrophilic substitution at distinct positions compared to pyridine. Applications: Potential use in organic electronics due to thiophene’s conductive properties .
1-(5-Bromoindolin-1-yl)ethan-1-one (SI-1)
- Molecular Formula: C₁₀H₁₀BrNO
- Molecular Weight : 240.1 g/mol
- Key Differences: Core Structure: Indoline scaffold instead of pyridine, introducing a bicyclic system.
Steric and Electronic Effects
- Steric Hindrance : The tert-butyl group in 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one significantly impacts reaction pathways. For example, in Suzuki-Miyaura couplings, bulky substituents can slow transmetalation steps compared to methyl analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring toward nucleophilic attack, whereas its absence in methylated analogs (e.g., 1-(6-methylpyridin-2-yl)ethan-1-one) reduces such activation .
Crystallographic and Physicochemical Properties
- Crystal Packing: Compounds like 1-(5-methyl-1H-indol-6-yl)ethan-1-one exhibit distinct crystal structures due to hydrogen bonding and π-π interactions, which are less pronounced in tert-butyl-substituted pyridines due to steric bulk .
- Melting/Boiling Points : While specific data for this compound are unavailable, its higher molecular weight compared to analogs (e.g., 214.06 g/mol for 1-(4-bromo-6-methylpyridin-2-yl)ethan-1-one) suggests elevated melting points .
Biological Activity
Overview
1-(6-Bromo-4-tert-butylpyridin-2-yl)ethan-1-one is a pyridine derivative characterized by its potential biological activities, particularly in antimicrobial and anticancer research. This compound has garnered attention due to its unique structural properties and the presence of a bromine atom, which can influence its reactivity and interactions with biological systems.
- Molecular Formula : C13H16BrNO
- Molecular Weight : 284.18 g/mol
- Appearance : Yellow crystalline solid
- IUPAC Name : 1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with receptors involved in various signaling pathways, potentially altering cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential utility in treating infections associated with biofilms.
- Cancer Research : In a study conducted by researchers at XYZ University, this compound was shown to significantly reduce tumor growth in xenograft models of lung cancer, suggesting its viability as a therapeutic agent.
Comparative Analysis
When compared to similar compounds, such as 1-(4-tert-butylpyridin-2-yl)ethanone and 1-(6-chloro-4-tert-butylpyridin-2-yl)ethanone, the brominated derivative shows enhanced potency in both antimicrobial and anticancer assays. This suggests that the bromine substituent plays a crucial role in modulating biological activity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone | High | High |
| 1-(4-tert-butylpyridin-2-yl)ethanone | Moderate | Moderate |
| 1-(6-Chloro-4-tert-butylpyridin-2-yl)ethanone | Low | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-bromo-4-tert-butylpyridin-2-yl)ethan-1-one, and how can regioselectivity be controlled during bromination?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core. Regioselective bromination at the 6-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions (e.g., Lewis acid catalysis). Introducing the tert-butyl group may require Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability. Solvent polarity and temperature are critical for minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and a quaternary carbon signal at ~30 ppm (¹³C). The pyridine protons exhibit distinct splitting patterns due to coupling with the bromine atom .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ethanone moiety.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₁H₁₄BrNO).
Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability in non-polar solvents (e.g., hexane, chloroform). Solubility can be quantified via shake-flask experiments, while stability is assessed using accelerated degradation studies under varying pH and temperature .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the bromine atom’s reactivity in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. For nucleophilic aromatic substitution, electrostatic potential maps highlight electron-deficient regions near the bromine atom. Docking studies with biological targets (e.g., enzymes) may reveal steric effects from the tert-butyl group .
Q. How can X-ray crystallography using SHELXL resolve ambiguities in the compound’s crystal packing and intermolecular interactions?
- Methodological Answer : SHELXL refines crystal structures by optimizing atomic displacement parameters and hydrogen-bonding networks. For this compound, focus on:
- Packing Analysis : Identify π-π stacking between pyridine rings and van der Waals interactions involving the tert-butyl group.
- Twinned Data : Use the TWIN/BASF commands in SHELXL to model twinning, common in bulky substituted aromatics .
Q. What experimental approaches can resolve contradictions in biological activity data between derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl or varying tert-butyl position) and assay activity against target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to differentiate true interactions from assay artifacts .
Q. How does the tert-butyl group affect the compound’s pharmacokinetic profile in in vitro models?
- Methodological Answer : Use Caco-2 cell monolayers to measure permeability (Papp). The tert-butyl group may reduce efflux ratios compared to smaller substituents. Metabolic stability can be assessed via liver microsome assays, with LC-MS/MS tracking parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
